6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-OL
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Overview
Description
6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-OL is a chemical compound with the molecular formula C12H8Cl2O2. It is known for its unique structure, which includes a dichlorophenoxy group attached to a hexa-2,4-diyn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 2,4-dichlorophenol with hexa-2,4-diyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
6-(2,4,6-Trichlorophenoxy)hexa-2,4-diyn-1-OL: This compound has an additional chlorine atom on the phenoxy group, which may alter its chemical properties and reactivity.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound shares the dichlorophenoxy group and is known for its herbicidal properties.
Uniqueness
6-(2,4-Dichlorophenoxy)hexa-2,4-diyn-1-OL is unique due to its hexa-2,4-diyn-1-ol backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60989-48-2 |
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Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
6-(2,4-dichlorophenoxy)hexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C12H8Cl2O2/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9,15H,7-8H2 |
InChI Key |
CGCSTIXDWADSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC#CC#CCO |
Origin of Product |
United States |
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